molecular formula C43H78NO10P B2384270 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate

Cat. No.: B2384270
M. Wt: 800.1 g/mol
InChI Key: ILISYDMFRZNALR-AQLFUWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-hydroperoxyeicosatetraenoic acid at the sn-2 position. This compound is a member of the oxidized phospholipids family and is known for its role in various biological processes, including inflammation and cell signaling.

Mechanism of Action

Target of Action

The primary target of 18:0/15-HpETE-PE is the enzyme Calcium-independent phospholipase A2β (iPLA2β) . This enzyme plays a crucial role in the regulation of ferroptosis, a type of regulated cell death that is iron-dependent and characterized by the accumulation of lipid hydroperoxides .

Mode of Action

18:0/15-HpETE-PE interacts with iPLA2β, which preferentially hydrolyzes peroxidized phospholipids . This interaction results in the elimination of 15-HpETE-PE, a death signal in ferroptosis . By hydrolyzing 15-HpETE-PE, iPLA2β can prevent ferroptosis .

Biochemical Pathways

The action of 18:0/15-HpETE-PE affects the ferroptosis pathway. Ferroptosis is driven by the accumulation of lipid hydroperoxides, specifically 15-HpETE-PE . The hydrolysis of 15-HpETE-PE by iPLA2β disrupts this pathway, thereby preventing ferroptosis .

Pharmacokinetics

The action of 18:0/15-hpete-pe is closely tied to the activity of ipla2β, which is a cytosolic protein that can be stimulated by atp and has catalytic activity in the absence of calcium .

Result of Action

The hydrolysis of 15-HpETE-PE by iPLA2β results in the prevention of ferroptosis . This can have significant implications in various pathological conditions and diseases associated with ferroptosis, such as acute kidney injury, cardiovascular diseases, neurodegenerative diseases, and liver diseases .

Action Environment

The action of 18:0/15-HpETE-PE can be influenced by various environmental factors. For instance, the presence of Pseudomonas aeruginosa (PAO1) in the gut can lead to enhanced colonization, causing host cell death and decreased survival of irradiated mice . The pathogenic mechanism of PAO1 includes theft-ferroptosis, which involves curbing the host’s antiferroptotic system and employing bacterial 15-lipoxygenase to generate the proferroptotic signal 15-HpETE-PE .

Future Directions

The metabolic flexibility of cancer cells opens the possibility for the coordinated targeting of multiple lipid metabolic pathways to trigger cancer cells ferroptosis . Targeting the vulnerability of ferroptosis has received attention as one of the significant possible strategies to treat cancer given its role in regulating tumor cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is synthesized through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE by the enzyme 15-lipoxygenase. The reaction involves the incorporation of molecular oxygen into the arachidonic acid moiety, resulting in the formation of the hydroperoxide group at the 15th carbon position .

Industrial Production Methods

Industrial production of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE typically involves enzymatic oxidation processes. The substrate, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE, is incubated with 15-lipoxygenase under controlled conditions to ensure high yield and purity of the product. The reaction is carried out in a suitable solvent system, such as ethanol, to facilitate the solubility of the reactants and products .

Chemical Reactions Analysis

Types of Reactions

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE undergoes various chemical reactions, including:

    Oxidation: The primary reaction involves the oxidation of the arachidonic acid moiety by 15-lipoxygenase to form the hydroperoxide group.

    Reduction: The hydroperoxide group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The hydroperoxide group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: 15-lipoxygenase and molecular oxygen are the primary reagents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles, including thiols and amines, can react with the hydroperoxide group.

Major Products Formed

Scientific Research Applications

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE has several scientific research applications:

    Chemistry: It is used as a model compound to study lipid oxidation and the role of oxidized phospholipids in chemical reactions.

    Biology: The compound is studied for its role in cell signaling, inflammation, and apoptosis. It is known to modulate the activity of various enzymes and receptors involved in these processes.

    Medicine: Research focuses on its potential therapeutic applications in inflammatory diseases, cardiovascular diseases, and cancer. The compound’s ability to modulate immune responses makes it a candidate for drug development.

    Industry: It is used in the development of lipid-based formulations and as a standard in analytical techniques for lipidomics.

Comparison with Similar Compounds

Similar Compounds

    1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC: Similar in structure but contains phosphatidylcholine instead of phosphatidylethanolamine.

    1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: Contains a hydroxyl group instead of a hydroperoxide group at the 15th carbon position.

Uniqueness

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is unique due to its specific hydroperoxide group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to modulate inflammatory responses and cell signaling pathways sets it apart from other similar phospholipids .

Properties

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78NO10P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(45)50-38-41(39-52-55(48,49)51-37-36-44)53-43(46)35-31-27-24-21-18-15-16-19-22-25-29-33-40(54-47)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,47H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILISYDMFRZNALR-AQLFUWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H78NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate
Reactant of Route 2
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate
Reactant of Route 3
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate
Reactant of Route 4
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate
Reactant of Route 5
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate
Reactant of Route 6
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate

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